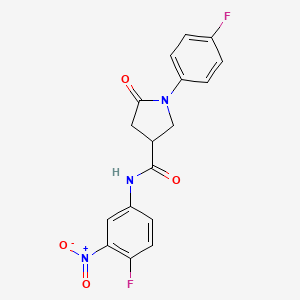
N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a synthetic organic compound that features a furan ring, a benzotriazinone moiety, and a hexanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multiple steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent under basic conditions.
Synthesis of the benzotriazinone moiety: This involves the cyclization of an appropriate precursor, such as an o-nitroaniline derivative, under acidic or basic conditions.
Coupling of the intermediates: The furan-2-ylmethyl intermediate is then coupled with the benzotriazinone moiety using a coupling reagent such as EDCI or DCC in the presence of a base.
Formation of the hexanamide chain: The final step involves the reaction of the coupled intermediate with hexanoic acid or its derivative under amide-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzotriazinone moiety can be reduced to form amines or other reduced products.
Substitution: The furan ring and benzotriazinone moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzotriazinone moiety may yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure may impart desirable properties to the materials or products in which it is used.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide: Similar structure with a pentanamide chain instead of a hexanamide chain.
N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Similar structure with a butanamide chain instead of a hexanamide chain.
N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide: Similar structure with a propanamide chain instead of a hexanamide chain.
Uniqueness
The uniqueness of N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide lies in its specific combination of structural features, which may impart unique chemical and biological properties. Its longer hexanamide chain may influence its solubility, reactivity, and interactions with molecular targets compared to similar compounds with shorter chains.
Propiedades
Fórmula molecular |
C18H20N4O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
InChI |
InChI=1S/C18H20N4O3/c23-17(19-13-14-7-6-12-25-14)10-2-1-5-11-22-18(24)15-8-3-4-9-16(15)20-21-22/h3-4,6-9,12H,1-2,5,10-11,13H2,(H,19,23) |
Clave InChI |
SOAZBIPFYNCOAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015759.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11015763.png)
![Ethyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015768.png)
![N-(1,3-benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015778.png)

![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015793.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015799.png)
![Methyl 5-benzyl-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015800.png)
![1-isopropyl-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11015801.png)
![(1-{[(1H-indol-1-ylacetyl)amino]methyl}cyclohexyl)acetic acid](/img/structure/B11015806.png)



![1-(2-chloro-9H-purin-6-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide](/img/structure/B11015834.png)
